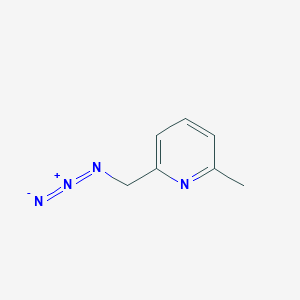
2-(Azidomethyl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azidomethyl)-6-methylpyridine is an organic compound that features an azido group attached to a methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-6-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the reaction of 2-(chloromethyl)-6-methylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the chloride is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
化学反应分析
Types of Reactions: 2-(Azidomethyl)-6-methylpyridine can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Reduction: Palladium on carbon (Pd/C) is a common catalyst for the reduction of azides to amines.
Substitution: Sodium azide is used for the initial synthesis, and other nucleophiles can be used for further substitution reactions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Various substituted pyridines: Formed from substitution reactions.
科学研究应用
2-(Azidomethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with specific functional properties.
作用机制
The mechanism of action of 2-(Azidomethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets or materials. In reduction reactions, the azido group is converted to an amine, which can participate in further chemical reactions or interact with biological systems.
相似化合物的比较
2-(Azidomethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the azido group.
2-(Azidomethyl)-pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2-(Azidomethyl)-6-methylpyridine is unique due to the presence of both the azido group and the methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
2-(azidomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H8N4/c1-6-3-2-4-7(10-6)5-9-11-8/h2-4H,5H2,1H3 |
InChI 键 |
LLRMJHQGASVQCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


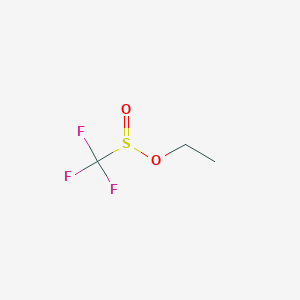
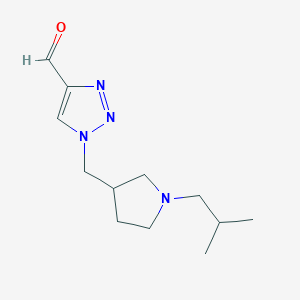
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
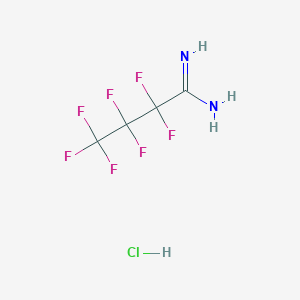
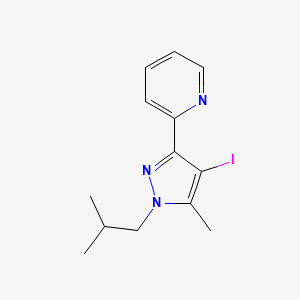

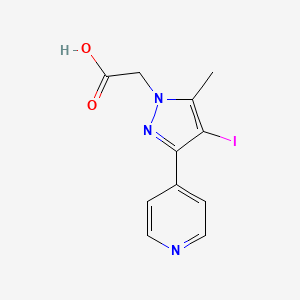


![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
